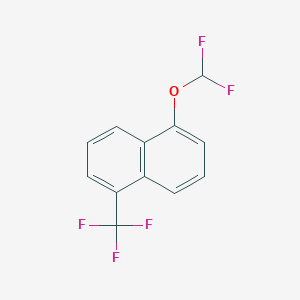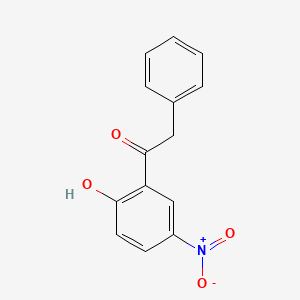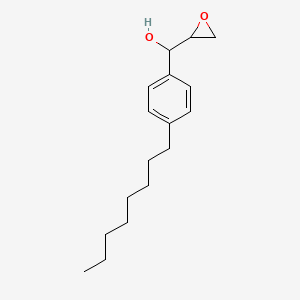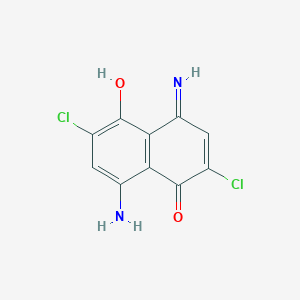
5,7-Dichloro-2-propylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-2-propylquinolin-4-amine is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. They exhibit a range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5,7-Dichloro-2-propylquinolin-4-amine, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include:
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, reducing reaction times and energy consumption.
Solvent-Free Reactions: These reactions are conducted without solvents, minimizing environmental impact.
Ionic Liquid Mediated Reactions: Ionic liquids are used as solvents or catalysts, offering advantages such as recyclability and reduced toxicity.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-2-propylquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a chlorine atom with a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Substitution Reactions: These include halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Nucleophilic Aromatic Substitution: Produces substituted quinolines.
Oxidation: Forms quinoline N-oxides.
Reduction: Yields dihydroquinolines.
Applications De Recherche Scientifique
5,7-Dichloro-2-propylquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antimalarial, and anticancer agents.
Biological Research: The compound is studied for its potential to inhibit DNA synthesis and promote bacterial DNA cleavage.
Industrial Applications: It is used in the synthesis of dyes, catalysts, and materials
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-2-propylquinolin-4-amine involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinazoline Derivatives: These compounds also exhibit antimicrobial and anticancer activities.
8-Hydroxyquinoline: Known for its therapeutic value and potential as a building block for pharmacologically active scaffolds
Uniqueness
5,7-Dichloro-2-propylquinolin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
1189106-39-5 |
|---|---|
Formule moléculaire |
C12H12Cl2N2 |
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
5,7-dichloro-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H12Cl2N2/c1-2-3-8-6-10(15)12-9(14)4-7(13)5-11(12)16-8/h4-6H,2-3H2,1H3,(H2,15,16) |
Clé InChI |
SYMYQPWFJRHGSO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)
![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)


![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)


![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)
![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)




